molecular formula C21H28O6 B145489 6beta-Hydroxycortisone CAS No. 16355-28-5

6beta-Hydroxycortisone

Cat. No.: B145489
CAS No.: 16355-28-5
M. Wt: 376.4 g/mol
InChI Key: BCHHPSBWEQCAPG-UHFFFAOYSA-N
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Description

6beta-Hydroxycortisone is a metabolite of cortisol, a glucocorticoid hormone produced by the adrenal cortex. It is a C21-steroid that bears an additional hydroxy substituent at the 6beta-position. This compound is produced by the enzyme cytochrome P450 3A4 (CYP3A4), which is involved in the metabolism of various endogenous and exogenous compounds .

Mechanism of Action

Target of Action

6beta-Hydroxycortisone, also known as Hydroxycortisone, 6beta-, is a metabolite of cortisol. Its primary target is the enzyme 6beta-hydroxysteroid dehydrogenase (CYP3A4) . This enzyme plays a crucial role in the metabolism of a variety of exogenous and endogenous compounds .

Mode of Action

The enzyme CYP3A4 catalyzes the formation of this compound from cortisol in the liver and other tissues . The interaction of this compound with its target enzyme results in changes in cortisol metabolism. Drugs that induce CYP3A4 may accelerate cortisol clearance by accelerating cortisol conversion to this compound . Conversely, drugs that inhibit CYP3A4 can slow down cortisol clearance as they reduce the conversion of cortisol to this compound .

Biochemical Pathways

This compound is involved in the cortisol metabolic pathway. It is produced as a metabolite of cortisol by the action of the enzyme CYP3A4 . The resulting this compound is then excreted in urine . This process affects the overall cortisol metabolism in the body.

Pharmacokinetics

The pharmacokinetics of this compound are closely related to the metabolism and clearance of cortisol. The enzyme CYP3A4 catalyzes the formation of this compound from cortisol, and the resulting this compound is excreted in urine . The rate of this process can be influenced by drugs that induce or inhibit CYP3A4, thereby affecting the bioavailability of cortisol .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of drugs that induce or inhibit CYP3A4 can affect the rate of conversion of cortisol to this compound, thereby influencing the action, efficacy, and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6beta-Hydroxycortisone involves the hydroxylation of cortisone at the 6beta-position. This can be achieved through enzymatic reactions using CYP3A4. The reaction conditions typically involve the use of cofactors such as NADPH and oxygen .

Industrial Production Methods

Industrial production of this compound can be carried out using biotechnological methods involving the cultivation of microorganisms that express CYP3A4. These microorganisms can be genetically engineered to enhance the production yield of this compound .

Chemical Reactions Analysis

Types of Reactions

6beta-Hydroxycortisone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of CYP3A4.

    Reduction: Involves reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Requires nucleophilic reagents and appropriate solvents

Major Products

Comparison with Similar Compounds

Properties

IUPAC Name

6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15,18,22,24,27H,3-6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHHPSBWEQCAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C(CC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936838
Record name 6,17,21-Trihydroxypregn-4-ene-3,11,20-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16355-28-5
Record name NSC15457
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15457
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,17,21-Trihydroxypregn-4-ene-3,11,20-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What analytical methods are commonly used to determine the levels of 6β-Hydroxycortisone and its related compounds in biological samples?

A1: A highly specific and sensitive method employed for quantifying 6β-Hydroxycortisone (6β,17α,21-Trihydroxypregn-4-ene-3,11,20-trione), along with 6β-Hydroxycortisol and 6α-Hydroxycortisol, in human urine is gas chromatography-mass spectrometry (GC-MS) []. This technique involves derivatizing the compounds to enhance their volatility and detectability. The use of deuterium-labeled internal standards further improves the accuracy and precision of the measurements.

Q2: Can you describe the structural characteristics of 6β-Hydroxycortisone?

A2: While the provided abstracts do not delve into detailed spectroscopic data, they identify 6β-Hydroxycortisone as 6β,17α,21-Trihydroxypregn-4-ene-3,11,20-trione []. This nomenclature reveals key structural features:

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